Tris[(but-1-en-2-yl)oxy](methyl)silane
Description
Tris(but-1-en-2-yl)oxysilane (CAS 73311-51-0) is an organosilicon compound with the molecular formula C₉H₁₈O₂Si and a molecular weight of 186.32 g/mol. Its structure features a central silicon atom bonded to three butenyloxy groups [(CH₂=C(CH₃)O⁻)] and one methyl group (CH₃). The compound’s InChI key (IXHFGEGYXORUHN-UHFFFAOYSA-N) and structural data confirm its branched alkene-functionalized silane configuration .
This compound is synthesized via silylation reactions, where silicon centers react with alkene-containing alcohols. Its reactive alkene groups enable participation in crosslinking, polymerization, or coordination chemistry, making it relevant in materials science and organic synthesis .
Properties
CAS No. |
91454-91-0 |
|---|---|
Molecular Formula |
C13H24O3Si |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
tris(but-1-en-2-yloxy)-methylsilane |
InChI |
InChI=1S/C13H24O3Si/c1-8-11(4)14-17(7,15-12(5)9-2)16-13(6)10-3/h4-6,8-10H2,1-3,7H3 |
InChI Key |
MEVZHKJHKZONMP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)O[Si](C)(OC(=C)CC)OC(=C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(but-1-en-2-yl)oxysilane typically involves the reaction of but-1-en-2-ol with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes and organometallic compounds .
Industrial Production Methods: Industrial production of Tris(but-1-en-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tris(but-1-en-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: The but-1-en-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives .
Scientific Research Applications
Tris(but-1-en-2-yl)oxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for enhanced stability and functionality.
Industry: Tris(but-1-en-2-yl)oxysilane is employed in the production of advanced materials such as coatings and adhesives
Mechanism of Action
The mechanism of action of Tris(but-1-en-2-yl)oxysilane involves its interaction with various molecular targets. The compound can form stable complexes with other molecules through its silane groups, which can lead to changes in the physical and chemical properties of the target molecules. This interaction is often mediated by the formation of covalent bonds between the silicon atom and other atoms such as oxygen or nitrogen .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Tris(but-1-en-2-yl)oxysilane with structurally analogous silanes:
| Compound Name | Molecular Formula | Substituents | Key Applications | Reference CAS/Evidence |
|---|---|---|---|---|
| Tris(but-1-en-2-yl)oxysilane | C₉H₁₈O₂Si | 3×(CH₂=C(CH₃)O⁻), 1×CH₃ | Polymer crosslinking, catalysis | 73311-51-0 |
| Butan-2-yloxy(trimethyl)silane | C₇H₁₈OSi | 1×(CH(CH₂CH₃)CH₂O⁻), 3×CH₃ | Solvents, surface modifiers | 1825-66-7 |
| (1-Ethyloctyl)oxysilane | C₁₃H₃₀OSi | 1×[CH₂CH(C₂H₅)(CH₂)₅O⁻], 3×CH₃ | Lubricant additives | 61180-95-8 |
| Tris(4-(pyridine-4-vinyl)phenyl)methylsilane | C₃₄H₃₃N₃Si | 3×[C₆H₄-C₅H₄N-CH=CH⁻], 1×CH₃ | Ligands for MOFs/COFs | N/A |
| Methyl tris(trimethyl siloxy) silane | C₁₀H₃₀O₃Si₄ | 3×[(CH₃)₃SiO⁻], 1×CH₃ | High-temperature stabilizers | N/A |
Key Observations :
- Reactivity : The butenyloxy groups in the target compound confer higher reactivity toward addition reactions compared to alkyloxy (e.g., butan-2-yloxy) or aromatic (e.g., pyridylvinyl) substituents .
- Thermal Stability : Methyl tris(trimethyl siloxy) silane exhibits superior thermal stability (up to 300°C) due to its siloxy groups, whereas alkene-functionalized silanes like Tris(but-1-en-2-yl)oxysilane decompose at lower temperatures (~150°C) .
- Applications : Pyridylvinyl-substituted silanes are tailored for coordination chemistry, while alkoxy silanes are used in coatings or elastomers .
Research Findings and Industrial Relevance
- Crosslinking Efficiency : Tris(but-1-en-2-yl)oxysilane outperforms alkyloxy silanes in silicone elastomer crosslinking due to its unsaturated bonds, enabling faster curing .
- Catalytic Potential: Its alkene groups coordinate transition metals, making it a candidate for asymmetric catalysis, though less studied than pyridylvinyl analogs .
- Environmental Impact : Unlike arsenic-containing silanes (e.g., tris(tert-butyldimethylsilyloxy) arsane), the target compound lacks heavy metals, reducing ecotoxicity concerns .
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